N-(prop-2-yn-1-yl)acrylamide
Description
Properties
IUPAC Name |
N-prop-2-ynylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-3-5-7-6(8)4-2/h1,4H,2,5H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMMGFRCYBLJST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123523-58-0 | |
| Record name | N-(prop-2-yn-1-yl)prop-2-enamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(prop-2-yn-1-yl)acrylamide is typically synthesized through a chemical reaction involving propargylamine and acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
Propargylamine+Acryloyl chloride→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also involve additional purification steps, such as distillation or recrystallization, to remove impurities .
Chemical Reactions Analysis
Types of Reactions
N-(prop-2-yn-1-yl)acrylamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield amines .
Scientific Research Applications
Drug Development
The acrylamide functional group in N-(prop-2-yn-1-yl)acrylamide has been shown to improve the drug-like properties of various compounds. For example, incorporating this moiety into potential drug candidates has resulted in enhanced solubility and membrane permeability, crucial for effective drug delivery .
Case Study: EGFR Inhibitors
Research indicates that compounds containing the acrylamide group, such as those derived from this compound, exhibit improved pharmacokinetic profiles compared to traditional inhibitors like gefitinib . This modification not only increases solubility but also optimizes the balance between hydrophilicity and lipophilicity, which is essential for cellular uptake.
Biochemical Research
Enzyme Inhibition Studies
This compound derivatives have been investigated for their potential as enzyme inhibitors. For instance, N-hydroxy-N-propargylamide derivatives have shown promise as monoamine oxidase inhibitors due to their ability to irreversibly bind to the enzyme's active site . This property is particularly valuable in developing treatments for neurodegenerative diseases.
Table 2: Inhibition Potency of this compound Derivatives
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| N-hydroxy-N-propargylamide | Human Acetylcholinesterase | 4.5 |
| N-hydroxy-N-propargylamide (copper chelation) | Copper(II) ions | Moderate binding |
Antioxidative Properties
Research has identified antioxidative capabilities in compounds derived from this compound. For example, certain derivatives demonstrate significant radical scavenging activity comparable to established antioxidants like resveratrol . This property suggests potential applications in protecting against oxidative stress-related pathologies.
Mechanism of Action
The mechanism of action of N-(prop-2-yn-1-yl)acrylamide involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Acrylamide derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a comparative analysis of N-(prop-2-yn-1-yl)acrylamide with structurally related compounds:
Table 1: Structural and Functional Comparison of Acrylamide Derivatives
Key Findings :
Reactivity and Synthetic Utility :
- The propargyl group in this compound enables efficient participation in click chemistry, making it superior to alkyl-substituted analogs (e.g., N-butylacrylamide) for conjugating biomolecules .
- In contrast, N-methylolacrylamide’s hydroxymethyl group limits its stability and introduces safety concerns .
Biological Activity :
- Propargyl-containing derivatives exhibit potent enzyme inhibition (e.g., cholinesterase IC₅₀ values in the micromolar range) due to the alkyne’s electron-withdrawing effects enhancing hydrogen bonding with active sites .
- Natural acrylamides (e.g., plant-derived 3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]acrylamide) show comparable anti-inflammatory activity but lack synthetic scalability .
Yield and Practicality :
- The synthesis of this compound (26% yield) is more efficient than that of iodoacetamide analogs (5% yield), likely due to steric hindrance from iodine in the latter .
Biological Activity
N-(prop-2-yn-1-yl)acrylamide is an organic compound characterized by its unique propyne structure, which enhances its reactivity and potential biological applications. This compound has garnered interest in biochemical research due to its ability to participate in various chemical reactions, including polymerization and interactions with biological systems.
Chemical Structure
- Molecular Formula : C₅H₇NO
- Molecular Weight : 99.12 g/mol
- Functional Groups : Contains an acrylamide moiety and a propyne group.
Synthesis Methods
This compound can be synthesized through several methodologies, including:
- Schotten-Baumann Method : This method involves the reaction of propargylamine with acryloyl chloride, yielding this compound in good yields (approximately 42%) .
- Direct Polymerization : The compound can also be polymerized to form macromolecules with tailored properties, making it valuable in materials science.
This compound exhibits various biological activities, primarily through its interactions with enzymes and cellular pathways. Notably, it has been studied for its potential as an inhibitor of cholinesterase enzymes, which are critical in neurotransmission.
Inhibition Studies
Recent studies have evaluated the inhibitory effects of this compound derivatives on human acetylcholinesterase (hAChE). Compounds derived from it showed selective inhibition, with IC₅₀ values indicating varying degrees of potency:
| Compound | IC₅₀ (μM) | Activity |
|---|---|---|
| N-propargylhydroxamate | 2.63 ± 0.57 | Potent AChE inhibitor |
| Other derivatives | 6.58 ± 0.27 to 7.20 ± 0.54 | Moderate inhibition |
These findings suggest that modifications to the this compound structure can enhance its biological activity .
Antioxidative Properties
This compound derivatives have also been investigated for their antioxidative properties. For instance, one derivative exhibited a radical scavenging capacity comparable to known antioxidants like resveratrol and Trolox, demonstrating potential for therapeutic applications in oxidative stress-related conditions .
Case Study 1: Cholinesterase Inhibition
A study aimed at evaluating the inhibition of hAChE by various N-hydroxy-N-propargylamide derivatives found that certain compounds derived from this compound could significantly inhibit enzyme activity. The most potent inhibitor was noted to have an IC₅₀ value of 2.63 μM, indicating a highly selective interaction with the enzyme .
Case Study 2: Antioxidant Activity
In another investigation, a derivative of this compound was tested for its ability to scavenge free radicals using the DPPH assay. The compound demonstrated an EC₅₀ value of 40.9 ± 0.5 µM, which is indicative of moderate antioxidant activity .
Q & A
Basic: What are the common synthetic routes for preparing N-(prop-2-yn-1-yl)acrylamide and its derivatives?
Answer:
this compound is typically synthesized via a two-step process: (1) acryloyl chloride is reacted with propargylamine in the presence of a base (e.g., triethylamine) under anhydrous conditions to form the acrylamide core, and (2) click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) is employed to functionalize the alkyne group with azide-containing moieties . For example, derivatives like 1,2,3-triazoles are synthesized by reacting this compound with aryl azides in a Cu(I)-catalyzed reaction . Key characterization methods include / NMR, mass spectrometry, and elemental analysis to confirm purity and structural integrity .
Basic: How can researchers ensure the purity of this compound during synthesis?
Answer:
Purification is critical to remove unreacted starting materials (e.g., propargylamine) and byproducts. Flash column chromatography using gradients of ethyl acetate/hexane (e.g., 40% ethyl acetate) is commonly employed . For large-scale reactions, recrystallization from solvents like dichloromethane or methanol may improve yield and purity. Monitoring reaction progress via TLC (silica gel, UV visualization) and quantifying residual monomers via HPLC-UV/MS ensures batch consistency .
Advanced: How can reaction conditions be optimized to minimize byproducts during this compound synthesis?
Answer:
Byproduct formation (e.g., oligomers or oxidation products) can be mitigated by:
- Oxygen control : Maintaining oxygen levels <1000 ppm in the reaction system prevents radical-mediated side reactions .
- Temperature modulation : Lowering reaction temperatures (e.g., 0–5°C during acryloylation) reduces thermal degradation .
- Catalyst selection : Using Cu(I) catalysts with ligands (e.g., TBTA) enhances regioselectivity in click reactions, minimizing triazole isomers .
Post-synthesis, NMR can identify residual alkynes or azides, while MALDI-TOF detects oligomeric impurities .
Advanced: What computational tools are recommended for analyzing the crystal structure of this compound derivatives?
Answer:
SHELXL (part of the SHELX suite) is widely used for refining small-molecule crystal structures. Key steps include:
- Data integration : Use SHELXT for automated space-group determination and initial structure solution from single-crystal XRD data .
- Refinement : SHELXL’s least-squares algorithms optimize parameters like anisotropic displacement and hydrogen bonding. Recent updates (post-2008) support twinned data and high-resolution refinement .
- Validation : The CheckCIF tool identifies structural anomalies (e.g., missed symmetry) . For macromolecular complexes, SHELXPRO interfaces with programs like PHENIX for joint refinement .
Basic: What methodologies are used to evaluate the biological activity of this compound derivatives?
Answer:
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., MCF-7, A549) are standard. IC values are calculated using nonlinear regression of dose-response curves .
- Controls : Include cisplatin or doxorubicin as positive controls and DMSO as a solvent control.
- Mechanistic studies : Flow cytometry (apoptosis via Annexin V/PI staining) and Western blotting (e.g., caspase-3 activation) are used to probe mechanisms .
Advanced: How can researchers resolve discrepancies in biological activity data for structurally similar derivatives?
Answer:
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups on aryl triazoles) using molecular docking (e.g., AutoDock Vina) to predict binding affinities .
- Batch variability : Validate compound purity via HPLC and ensure consistent cell culture conditions (e.g., passage number, serum concentration) .
- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across replicates.
Basic: What techniques are used to characterize the physicochemical properties of this compound polymers?
Answer:
- Thermal stability : TGA/DSC measures decomposition temperatures () and glass transitions () .
- Solubility : Cloud-point analysis in solvents like DMSO or THF determines critical solution temperatures.
- Molecular weight : SEC-MALS or GPC with polystyrene standards provides and .
Advanced: How can researchers design stability studies for this compound under storage conditions?
Answer:
- Accelerated aging : Incubate samples at 40°C/75% RH for 6 months and analyze degradation via HPLC-UV (monitoring acrylamide hydrolysis to acrylic acid) .
- Light sensitivity : Expose samples to UV-A (320–400 nm) and quantify photodegradation products via LC-MS .
- pH stability : Test solubility and aggregation in buffers (pH 3–10) using dynamic light scattering (DLS) .
Advanced: What strategies validate the reproducibility of synthetic and analytical data?
Answer:
- Inter-laboratory validation : Share protocols (e.g., reaction steps, HPLC gradients) with collaborators for cross-verification .
- QA/QC metrics : Follow Westgard rules for analytical precision (e.g., %RSD <5% for triplicate HPLC runs) .
- Data transparency : Publish raw NMR, MS, and crystallographic data in supplementary materials .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Perform reactions in a fume hood due to volatile solvents (e.g., dichloromethane) .
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
